N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride
Overview
Description
N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropane ring attached to an imidazole moiety, which is further linked to an amine group. The presence of the imidazole ring imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride typically involves the reaction of cyclopropanamine with an imidazole derivative under controlled conditions. One common method includes the use of N-(1H-imidazol-2-ylmethyl)cyclopropanamine as a starting material, which is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes steps such as crystallization, filtration, and drying to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Imidazol-2-ylmethyl)cyclopropanamine: Lacks the dihydrochloride component but shares a similar core structure.
N-(1-Methyl-1H-imidazol-2-yl)methylcyclopropanamine: Contains a methyl group on the imidazole ring, altering its chemical properties.
Uniqueness
N-(1H-Imidazol-2-ylmethyl)cyclopropanaminedihydrochloride is unique due to its combination of a cyclopropane ring and an imidazole moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(1)10-5-7-8-3-4-9-7;;/h3-4,6,10H,1-2,5H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVNRTZSPMFRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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